molecular formula C14H15N3O2S B2644334 (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1421504-38-2

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2644334
CAS No.: 1421504-38-2
M. Wt: 289.35
InChI Key: JRTAOAQIPQAXJB-UHFFFAOYSA-N
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Description

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound that features a combination of pyrazine, piperidine, and thiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of Pyrazin-2-yloxy Intermediate: This can be achieved by reacting pyrazine with an appropriate halogenated compound under basic conditions.

    Piperidin-1-yl Substitution: The pyrazin-2-yloxy intermediate can then be reacted with piperidine in the presence of a suitable catalyst.

    Thiophen-2-yl Methanone Formation: Finally, the piperidin-1-yl intermediate can be coupled with thiophene-2-carboxylic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazine, piperidine, or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyrazin-2-yloxy)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene.

    (4-(Pyrazin-2-yloxy)piperidin-1-yl)(benzofuran-2-yl)methanone: Contains a benzofuran ring, potentially altering its biological activity.

Uniqueness

The uniqueness of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4-pyrazin-2-yloxypiperidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(12-2-1-9-20-12)17-7-3-11(4-8-17)19-13-10-15-5-6-16-13/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTAOAQIPQAXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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